N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
This compound is a benzamide derivative featuring a 4,6-dimethylbenzo[d]thiazole moiety, a pyrazole-substituted ethyl chain, and a 2,5-dioxopyrrolidine group. The benzo[d]thiazole core is known for its role in kinase inhibition, while the pyrazole and dioxopyrrolidine groups may contribute to solubility and binding specificity. Structural characterization of such compounds often relies on X-ray crystallography, where programs like SHELX (SHELXL, SHELXS) are widely used for refinement and structure solution .
Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(2-pyrazol-1-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3S/c1-16-13-17(2)23-20(14-16)34-25(27-23)29(12-11-28-10-4-9-26-28)24(33)18-5-3-6-19(15-18)30-21(31)7-8-22(30)32/h3-6,9-10,13-15H,7-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKJWRFOJGWDBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CCN3C=CC=N3)C(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound notable for its potential biological activities. This compound features a unique structural arrangement that includes a pyrazole moiety, a benzothiazole group, and a pyrrolidine derivative, which contribute to its diverse pharmacological properties. Research has highlighted its significant antimicrobial and anticancer activities, making it a candidate for further exploration in medicinal chemistry.
The compound's molecular formula is , with a molecular weight of approximately 394.5 g/mol. Its structure allows for various chemical reactions, including nucleophilic substitutions and cyclization processes, which can lead to derivatives with enhanced biological activity.
Antimicrobial Activity
Studies indicate that derivatives of this compound exhibit notable antimicrobial properties . The pyrazole moiety is recognized for its ability to inhibit various bacterial strains and fungi. Research has shown that compounds containing the pyrazole structure can effectively combat infections by disrupting microbial cell functions .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has demonstrated efficacy against multiple cancer cell lines, including lung (H460), colon (HT-29), and liver (SMMC-7721) cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Interaction studies have shown that this compound can inhibit enzymes involved in cancer pathways and inflammatory responses. Molecular docking studies suggest a strong binding affinity to these targets, which may lead to reduced tumor growth and inflammation .
- Cell Signaling Pathways : The compound may modulate various signaling pathways associated with cancer development, including those related to apoptosis and cell cycle regulation.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several pyrazole derivatives against common pathogens. The results indicated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in clinical settings.
Study 2: Anticancer Properties
Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that the compound induced cell death in a dose-dependent manner, highlighting its potential as a therapeutic agent for cancer treatment .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Pyrazole Derivative A | Structure A | Moderate | High |
| Pyrazole Derivative B | Structure B | High | Moderate |
| N-(2-(1H-pyrazol-1-yl)ethyl)-... | Current Compound | Significant | Very High |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Hypothetically, structurally similar compounds include:
- Benzothiazole derivatives : Compounds like 2-arylbenzothiazoles (e.g., riluzole) share the benzo[d]thiazole motif, which is associated with neuroprotective or antitumor activity. The 4,6-dimethyl substitution in the target compound may enhance steric hindrance or metabolic stability compared to unsubstituted analogues.
- Pyrazole-containing molecules : COX-2 inhibitors (e.g., celecoxib) utilize pyrazole for selective binding. The ethyl linker in the target compound could modulate flexibility and receptor interactions.
Hypothetical Activity Comparison (Based on Structural Features)
| Feature | Target Compound | Riluzole (Benzothiazole) | Celecoxib (Pyrazole) |
|---|---|---|---|
| Core Structure | Benzo[d]thiazole + pyrazole | Benzo[d]thiazole | Pyrazole |
| Substitutions | 4,6-dimethyl; dioxopyrrolidine | 6-trifluoromethoxy | Sulfonamide |
| Potential Activity | Kinase inhibition? | Neuroprotection | COX-2 inhibition |
| Solubility | Moderate (polar groups) | Low | Moderate |
Limitations of Available Evidence
The provided sources focus on crystallography software (SHELX) and a benzodioxine synthesis , neither of which directly address the target compound. This highlights the need for primary literature on the compound’s synthesis, crystallography (e.g., SHELXL-refined structures), and bioactivity. Future studies should explore:
- Structure-Activity Relationships (SAR) : Modifying substituents on the benzothiazole or pyrazole.
- Computational Modeling : Docking studies to predict target engagement.
- In Vitro/In Vivo Assays : Comparison with FDA-approved benzothiazole or pyrazole drugs.
Q & A
Basic: What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this compound involves multi-step organic reactions, including amide coupling, heterocyclic ring formation, and functional group modifications. Key steps may include:
- Amide bond formation : Use coupling agents like HATU or EDC/HOBt for efficient conjugation of the benzamide and benzo[d]thiazole moieties.
- Heterocyclic assembly : Pyrazole and thiazole rings can be synthesized via cyclocondensation reactions (e.g., using hydrazines or thioureas under reflux conditions).
- Optimization : Design of Experiments (DoE) approaches, such as factorial design, can systematically vary parameters (temperature, solvent, catalyst loading) to maximize yield and purity .
Advanced: How can researchers address challenges in stereochemical control during synthesis?
Methodological Answer:
Stereochemical impurities often arise during the formation of the pyrrolidinedione or pyrazole rings. Strategies include:
- Chiral catalysts : Use asymmetric catalysis (e.g., organocatalysts or metal-ligand complexes) to enforce enantioselectivity.
- Chromatographic resolution : Chiral HPLC or SFC can separate diastereomers, followed by crystallographic validation (single-crystal X-ray diffraction) to confirm absolute configuration .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : H and C NMR confirm connectivity, while 2D techniques (COSY, HSQC) resolve overlapping signals in the aromatic and heterocyclic regions.
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- X-ray crystallography : Essential for unambiguous structural determination, particularly for confirming spatial arrangement of substituents .
Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved?
Methodological Answer:
Discrepancies between solution-state NMR and solid-state X-ray data may arise from conformational flexibility or dynamic effects. Approaches include:
- Variable-temperature NMR : Identify rotameric equilibria or solvent-dependent conformational changes.
- DFT calculations : Compare computed NMR chemical shifts with experimental data to model preferred conformers.
- Complementary techniques : Use IR spectroscopy or Raman microscopy to cross-validate functional group assignments .
Basic: What strategies are recommended for assessing the compound’s stability under experimental conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat, light, humidity, or oxidative stress (e.g., HO) and monitor degradation via HPLC or LC-MS.
- Accelerated stability testing : Store samples at elevated temperatures (40–60°C) and analyze degradation kinetics to predict shelf-life .
Advanced: How can researchers design experiments to investigate the compound’s mechanism of action in biological systems?
Methodological Answer:
- Isotopic labeling : Incorporate C or N labels into specific moieties (e.g., pyrazole) to track metabolic pathways via isotope-ratio MS.
- Kinetic profiling : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinities with target proteins.
- Computational docking : Molecular dynamics simulations can predict binding modes, guiding mutagenesis studies to validate key interactions .
Basic: What analytical methods are suitable for quantifying this compound in complex matrices (e.g., cell lysates)?
Methodological Answer:
- LC-MS/MS : Offers high sensitivity and specificity for quantification in biological samples. Use internal standards (e.g., deuterated analogs) to correct for matrix effects.
- UV-Vis spectroscopy : Quantify via absorbance at λ (typically 250–300 nm for aromatic systems) after chromatographic separation .
Advanced: How can researchers address low solubility in aqueous buffers during in vitro assays?
Methodological Answer:
- Co-solvent systems : Use DMSO-water or cyclodextrin-based formulations to enhance solubility while maintaining biocompatibility.
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to improve hydrophilicity, followed by enzymatic activation in situ .
Basic: What safety protocols are recommended for handling hazardous intermediates during synthesis?
Methodological Answer:
- Risk assessment : Identify reactive intermediates (e.g., diazo compounds) using tools like NFPA hazard ratings.
- Engineering controls : Perform reactions in closed systems (e.g., flow reactors) to minimize exposure to toxic vapors or explosive byproducts .
Advanced: How can computational tools aid in predicting the compound’s physicochemical properties?
Methodological Answer:
- QSPR models : Train machine learning algorithms on datasets of similar heterocycles to predict logP, pKa, or solubility.
- Molecular dynamics simulations : Simulate membrane permeability or aggregation tendencies using software like GROMACS or Desmond .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
